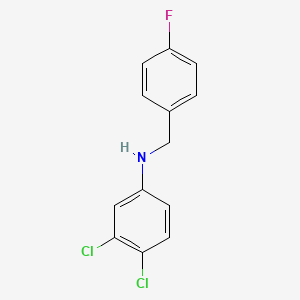

3,4-Dichloro-N-(4-fluorobenzyl)aniline

Description

3,4-Dichloro-N-(4-fluorobenzyl)aniline (CAS: 356531-56-1) is a halogenated aromatic amine featuring a dichloro-substituted aniline moiety linked to a 4-fluorobenzyl group. This compound is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of small-molecule scaffolds and receptor-targeted agents . Its structural uniqueness arises from the electron-withdrawing chlorine (3,4-positions) and fluorine (para-benzyl) substituents, which modulate electronic properties, lipophilicity, and steric interactions.

Properties

Molecular Formula |

C13H10Cl2FN |

|---|---|

Molecular Weight |

270.13 g/mol |

IUPAC Name |

3,4-dichloro-N-[(4-fluorophenyl)methyl]aniline |

InChI |

InChI=1S/C13H10Cl2FN/c14-12-6-5-11(7-13(12)15)17-8-9-1-3-10(16)4-2-9/h1-7,17H,8H2 |

InChI Key |

IXMMFUMVGXKTGY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)Cl)Cl)F |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)Cl)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position Variations in Halogenated Analogues

Key Compounds :

- 3,4-Dichloro-N-(2-fluorobenzyl)aniline and 3,4-Dichloro-N-(3-fluorobenzyl)aniline: These isomers differ in the fluorine position on the benzyl group (ortho vs. meta). Meta-fluorine balances steric and electronic effects, offering intermediate properties .

- 4-Chloro-2-fluoro-N-(2-fluorobenzyl)aniline : This compound features chloro and fluoro groups on the aniline ring, altering dipole moments and hydrogen-bonding capabilities relative to the 3,4-dichloro configuration .

Impact of Substituents :

- Electronic Effects : Chlorine’s strong electron-withdrawing nature deactivates the aniline ring, reducing electrophilic substitution reactivity. Fluorine’s inductive effect further polarizes the benzyl group.

Non-Chlorinated Analogues

N-(4-Fluorobenzyl)aniline : The absence of chlorine substituents results in higher electron density on the aniline ring, increasing susceptibility to oxidation. This compound serves as a precursor in reductive amination reactions, as demonstrated using Pd/NiO catalysts under hydrogen atmospheres . Compared to its dichloro derivative, it exhibits lower thermal stability and reduced bioactivity in receptor-binding assays .

Functional Group Modifications

3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline: Replacing the fluorobenzyl group with a methoxyphenoxypropyl chain introduces an electron-donating methoxy group, which increases solubility in polar solvents. However, the bulky substituent may hinder interactions with planar biological targets . The hydrochloride salt enhances crystallinity and stability .

Physicochemical Properties

Preparation Methods

Synthesis of 3,4-Dichloroaniline Precursor

The preparation of 3,4-dichloroaniline serves as the foundational step for subsequent N-alkylation. Industrial methods predominantly employ catalytic hydrogenation of 3,4-dichloronitrobenzene.

Key Reaction Conditions

- Catalyst : Platinum (Pt) or palladium (Pd) on carbon.

- Inhibitor : Morpholine (0.5–1.0 mol%) to suppress dechlorination.

- Temperature : 170–180°C during final hydrogenation.

- Pressure : 200–600 psi hydrogen gas.

The reaction proceeds via sequential nitro-group reduction:

$$

\text{3,4-Dichloronitrobenzene} \xrightarrow[\text{H}_2, \text{Pt/C}]{\text{Morpholine}} \text{3,4-Dichloroaniline}

$$

Yields exceed 90% under optimized conditions, with impurities such as 3,3',4,4'-tetrachlorohydrazobenzene minimized to <0.1% through controlled temperature staging.

N-Alkylation with 4-Fluorobenzyl Halides

The introduction of the 4-fluorobenzyl group employs nucleophilic substitution under basic conditions.

General Protocol

- Substrate : 3,4-Dichloroaniline.

- Alkylating Agent : 4-Fluorobenzyl bromide or chloride.

- Base : Sodium hydroxide (NaOH) or potassium carbonate (K$$2$$CO$$3$$).

- Solvent : Dimethylformamide (DMF) or ethanol.

- Temperature : 60–80°C for 6–12 hours.

The reaction mechanism involves deprotonation of the aniline nitrogen, followed by SN2 attack on the 4-fluorobenzyl halide:

$$

\text{3,4-Dichloroaniline} + \text{4-Fluorobenzyl bromide} \xrightarrow[\text{NaOH}]{\text{DMF}} \text{3,4-Dichloro-N-(4-fluorobenzyl)aniline} + \text{NaBr}

$$

Optimization Strategies and Critical Parameters

Catalytic Hydrogenation Efficiency

Table 1 : Impact of Reaction Parameters on 3,4-Dichloroaniline Yield

| Parameter | Optimal Range | Yield (%) | Impurity Level (%) |

|---|---|---|---|

| Temperature | 170–180°C | 92–95 | <0.1 |

| Hydrogen Pressure | 400–500 psi | 94 | 0.05 |

| Morpholine Loading | 0.8 mol% | 93 | 0.08 |

| Catalyst Recyclability | 3 cycles | 88–90 | 0.2 |

Elevated temperatures (>180°C) risk dechlorination, while insufficient morpholine permits hydrazobenzene formation.

Alkylation Step Optimization

Table 2 : N-Alkylation Efficiency with Varied Bases

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaOH | DMF | 8 | 78 | 98.5 |

| K$$2$$CO$$3$$ | Ethanol | 12 | 85 | 99.1 |

| Triethylamine | Acetonitrile | 10 | 65 | 97.3 |

Potassium carbonate in ethanol achieves superior yields due to milder basicity, reducing side reactions like hydrolysis of the benzyl halide.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Modern facilities adopt continuous flow reactors for 3,4-dichloroaniline synthesis, enhancing throughput and safety. Key features include:

Solvent-Free Alkylation

Recent advancements eliminate solvents by employing molten 3,4-dichloroaniline (melting point: 52°C) as the reaction medium. Benefits include:

Comparative Analysis of Alternative Routes

Reductive Amination Approach

An alternative pathway involves reductive amination of 3,4-dichlorobenzaldehyde with 4-fluorobenzylamine:

$$

\text{3,4-Dichlorobenzaldehyde} + \text{4-Fluorobenzylamine} \xrightarrow[\text{NaBH}_4]{\text{MeOH}} \text{this compound}

$$

Advantages : Avoids alkylating agents.

Limitations : Lower yields (65–70%) and higher cost of 4-fluorobenzylamine.

Ullmann Coupling for Direct Functionalization

Copper-catalyzed coupling between 3,4-dichloroaniline and 4-fluorobenzyl halides offers a one-pot alternative:

$$

\text{3,4-Dichloroaniline} + \text{4-Fluorobenzyl bromide} \xrightarrow[\text{CuI, K}3\text{PO}4]{\text{DMSO}} \text{Product}

$$

Conditions : 120°C, 24 hours, 72% yield.

Purity Enhancement and Analytical Methods

Recrystallization Protocols

Chromatographic Techniques

- Column : Silica gel (230–400 mesh).

- Eluent : Hexane/ethyl acetate (4:1).

Q & A

Basic: What are the primary synthetic routes for preparing 3,4-Dichloro-N-(4-fluorobenzyl)aniline?

Answer:

The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 3,4-dichloroaniline with 4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF. Alternatively, reductive amination of 3,4-dichloroaniline with 4-fluorobenzaldehyde using catalysts such as Pd/NiO under hydrogen atmosphere yields the target compound with high efficiency (isolated yield ~97%) .

Key Steps:

Nucleophilic Substitution:

- Reactants: 3,4-Dichloroaniline + 4-Fluorobenzyl halide.

- Conditions: Base (NaOH/K₂CO₃), solvent (DMF/THF), 60–80°C, 12–24 hours.

- Purification: Column chromatography or recrystallization.

Reductive Amination:

- Reactants: 3,4-Dichloroaniline + 4-Fluorobenzaldehyde.

- Catalyst: Pd/NiO (1.1 wt%), H₂ atmosphere, 25°C, 10 hours.

- Advantages: Mild conditions, high yield, minimal by-products .

Advanced: How do structural modifications (e.g., halogen substitution, alkyl chain variation) influence the compound’s reactivity and biological activity?

Answer:

Structural analogs reveal that:

- Halogen Position: 3,4-Dichloro substitution enhances electrophilicity and π-π stacking compared to 2,4- or 3,5-dichloro isomers, improving interactions with aromatic residues in enzymes .

- Fluorine in Benzyl Group: The 4-fluorobenzyl moiety increases lipophilicity (logP ~3.2) and metabolic stability, critical for blood-brain barrier penetration in neuroactive studies .

- Alkyl Chain Variations: Replacing fluorobenzyl with cyclopropylmethyl (as in 3,4-dichloro-N-(cyclopropylmethyl)aniline) reduces steric hindrance, altering binding affinity to targets like cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.